Cas no 874466-44-1 (N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide)

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- HMS1806J16
- N-(5-benzylthiazol-2-yl)-7-methyl-1-oxoisochroman-3-carboxamide
- AKOS001718311
- CHEMBL1894073
- N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- F1787-0252
- AKOS016247024
- 874466-44-1
- NCGC00102186-01
-
- インチ: 1S/C21H18N2O3S/c1-13-7-8-15-11-18(26-20(25)17(15)9-13)19(24)23-21-22-12-16(27-21)10-14-5-3-2-4-6-14/h2-9,12,18H,10-11H2,1H3,(H,22,23,24)
- InChIKey: SPNBXVBGXOHUCJ-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1NC(C1CC2C=CC(C)=CC=2C(=O)O1)=O)CC1C=CC=CC=1
計算された属性
- 精确分子量: 378.10381361g/mol
- 同位素质量: 378.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 96.5Ų
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1787-0252-25mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-50mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-5μmol |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-15mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-40mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-3mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-4mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-10mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-30mg |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1787-0252-2μmol |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
874466-44-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamideに関する追加情報
Professional Introduction to N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS No. 874466-44-1)
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, identified by its CAS number 874466-44-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further research and development in drug discovery.
The molecular structure of N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide incorporates several key pharmacophoric elements. The presence of a thiazole ring, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, contributes significantly to the compound's potential therapeutic value. Additionally, the benzopyran core structure provides stability and functional diversity, enabling interactions with various biological targets.
In recent years, there has been a growing interest in exploring the pharmacological properties of thiazole derivatives due to their versatility and efficacy. Research has demonstrated that compounds containing the thiazole scaffold can modulate multiple signaling pathways involved in disease progression. For instance, studies have shown that certain thiazole-based molecules exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes.
The incorporation of a benzyl group in the 5-benzyl-1,3-thiazol-2-yl moiety enhances the lipophilicity of the compound, potentially improving its bioavailability and membrane permeability. This feature is particularly important in drug design, as it can facilitate better absorption and distribution within the body. Furthermore, the presence of a carboxamide group at the 3-position of the benzopyran ring introduces a polar functional site that can interact with hydrophilic regions of biological targets, thereby increasing binding affinity.
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxyoноооооoоооооoоooноooноooноooноooнo-o-o-o-o-o-o-o-o-o-o-o-xo-xo-xo-xo-xo-xo-xo-xo-xo-xo-xo-xo-dihydro--H--2--benzopyran--3--carboxamide(CAS No. 87446644) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the thiazole derivative followed by its coupling with the benzopyran scaffold through a series of condensation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve selective functionalization at specific positions within the molecule.
Evaluation of the pharmacological profile of N-(5-benzyl--thiazol--2--ylyl)--methyl--oxo-no-no-no-no-no-no-no-no-no-no-no-hydro-dihydro-hydro-hydro-hydro-hydro-hydro-hydro-H--benzopyranno--carboxamide (CAS No. 87446644) has revealed promising results in preclinical studies. Initial experiments have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses and cancer cell proliferation. The compound's interaction with these targets suggests potential therapeutic applications in conditions such as arthritis and various types of cancer.
The benzopyran core structure is particularly noteworthy for its ability to modulate nuclear factor kappa B (NFκB) signaling pathways, which play a central role in inflammation and immune responses. By inhibiting NFκB activation, this compound may help reduce excessive inflammatory cytokine production, providing relief in chronic inflammatory diseases. Additionally, studies have indicated that it can interfere with microtubule formation in cancer cells, leading to their apoptosis or growth arrest.
In conclusion, N-(5-benzyl--thiazol--2--ylyl)--methyl--oxonoonoonoonoonoonoonoonoonoono-H--benzopyranno-carboxamide (CAS No. 87446644) represents a significant advancement in medicinal chemistry due to its unique structural features and demonstrated biological activities. Its potential applications in treating inflammatory and oncological disorders make it an attractive candidate for further investigation. As research continues to uncover new therapeutic possibilities for this compound and related derivatives, it is likely to play an increasingly important role in modern drug development strategies.
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